

# An In-Depth Technical Guide to MMV687807: A Promising Lead in Antimicrobial Research

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## Compound of Interest

Compound Name: MMV687807

Cat. No.: B11936376

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **MMV687807**, a novel small molecule identified from the Medicines for Malaria Venture (MMV) Pathogen Box. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

## Chemical Structure and Physicochemical Properties

**MMV687807**, also known as 4-(phenoxyethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide, is a compound with promising antibacterial activity. Its chemical identity and key physicochemical properties are summarized below.

Property	Value
IUPAC Name	4-(phenoxyethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Molecular Formula	C <sub>16</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub> S
Molecular Weight	317.41 g/mol
SMILES	<chem>O=C(NC1=NC=CS1)N1CCC(COC2=CC=CC=C2)CC1</chem>
ChEMBL ID	ChEMBL341804

## Biological Activity and Mechanism of Action

**MMV687807** has been identified as a potent inhibitor of *Vibrio cholerae*, the bacterium responsible for cholera. Studies have shown that it affects crucial cellular functions in this pathogen.

Initial investigations suggest that **MMV687807** disrupts bacterial growth by interfering with fundamental cellular processes. The compound has been observed to cause the upregulation of genes involved in iron homeostasis, while downregulating genes related to amino acid and carbon metabolism. Resistance to **MMV687807** in *V. cholerae* has been linked to the VceCAB efflux pump, which actively expels the compound from the bacterial cell. The precise molecular target of **MMV687807** is yet to be fully elucidated and remains an active area of research.

## Experimental Protocols

The following outlines a general methodology for assessing the antimicrobial activity of **MMV687807** against *V. cholerae*, based on protocols described in the literature.

### Minimum Inhibitory Concentration (MIC) Assay

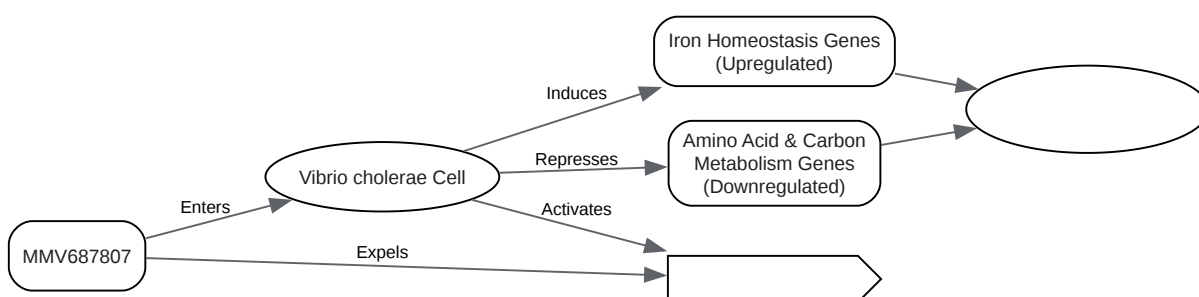
Objective: To determine the lowest concentration of **MMV687807** that inhibits the visible growth of *V. cholerae*.

Methodology:

- Prepare a stock solution of **MMV687807** in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- In a 96-well microtiter plate, perform serial dilutions of the **MMV687807** stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculate each well with a standardized suspension of *V. cholerae* (e.g.,  $5 \times 10^5$  CFU/mL).
- Include positive (no drug) and negative (no bacteria) control wells.
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.

## Signaling Pathways and Cellular Effects

The known cellular effects of **MMV687807** on *Vibrio cholerae* can be visualized as a simplified signaling pathway. The compound's interaction with the bacterium leads to a cascade of transcriptional changes, ultimately impacting its viability.

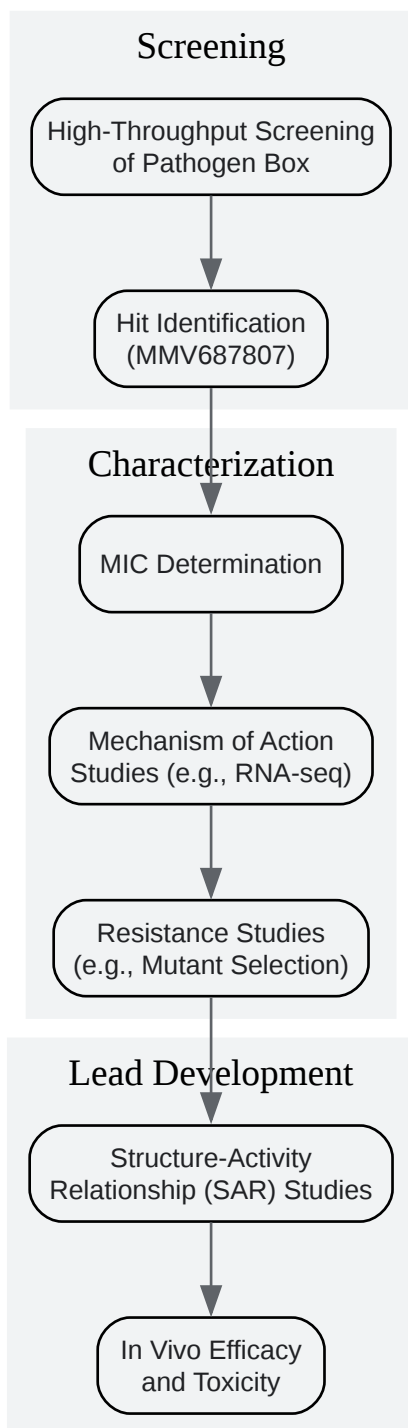


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Caption: Cellular effects of **MMV687807** on *Vibrio cholerae*.

## Experimental Workflow

The process of identifying and characterizing the antimicrobial activity of **MMV687807** can be represented by the following experimental workflow.



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